molecular formula C8H13NO2 B14261309 7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one CAS No. 389578-65-8

7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Katalognummer: B14261309
CAS-Nummer: 389578-65-8
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: SMVVQDJWWHTWKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-2-oxa-7-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes both an oxazolidinone ring and a spiro junction

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other spirocyclic derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
  • 2-Oxa-7-aza-spiro[4.4]nonan-1-one
  • 7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one

Uniqueness

7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one is unique due to its specific spirocyclic structure and the presence of both an oxazolidinone ring and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

389578-65-8

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C8H13NO2/c1-9-4-2-8(6-9)3-5-11-7(8)10/h2-6H2,1H3

InChI-Schlüssel

SMVVQDJWWHTWKX-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(C1)CCOC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.